molecular formula C11H16FN B12099760 N-butyl-3-fluoro-5-methylaniline

N-butyl-3-fluoro-5-methylaniline

Cat. No.: B12099760
M. Wt: 181.25 g/mol
InChI Key: JSFZVXQNDGKSSB-UHFFFAOYSA-N
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Description

N-butyl-3-fluoro-5-methylaniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the aniline ring is substituted with a butyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-fluoro-5-methylaniline can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-fluoro-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and other aromatic derivatives.

Scientific Research Applications

N-butyl-3-fluoro-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-3-fluoro-5-methylaniline involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butyl and methyl groups can affect the compound’s lipophilicity and overall molecular stability .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-fluoroaniline
  • N-butyl-5-methylaniline
  • 3-fluoro-5-methylaniline

Uniqueness

N-butyl-3-fluoro-5-methylaniline is unique due to the specific combination of substituents on the aniline ring. The presence of both a fluorine atom and a butyl group provides distinct chemical properties, such as increased lipophilicity and potential for unique interactions in biological systems .

Biological Activity

N-butyl-3-fluoro-5-methylaniline is an aromatic amine that has garnered interest in various scientific fields due to its unique molecular structure and potential biological activities. This compound features a butyl group attached to the nitrogen atom of an aniline structure, along with a fluorine atom and a methyl group on the aromatic ring. This distinctive arrangement may influence its interactions with biological systems, making it a candidate for further research in pharmacology and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}F1_{1}N1_{1}. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to various biological targets. The butyl group contributes to the overall hydrophobic character, which may affect its pharmacokinetics and dynamics.

Property Value
Molecular FormulaC12_{12}H16_{16}F1_{1}N1_{1}
Molecular Weight201.26 g/mol
SolubilityModerate in organic solvents
Melting PointNot yet determined

Pharmacological Potential

This compound has potential applications in drug development due to its structural characteristics. Compounds that share similar features have been investigated for their roles as enzyme inhibitors, anti-cancer agents, and antimicrobial substances.

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can act as inhibitors for various enzymes, which could be explored further for this compound.
  • Anticancer Activity : Research on related compounds has shown promising anticancer properties, indicating that this compound may also possess similar effects.
  • Antimicrobial Properties : Similar anilines have demonstrated antimicrobial activity, suggesting that this compound could be effective against certain pathogens.

Case Studies

  • Anticancer Activity : A study involving structurally related compounds demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for this compound to be developed as an anticancer agent .
  • Enzyme Interaction : Research on related fluorinated anilines indicated their ability to inhibit specific enzymes involved in cancer metabolism, which could be a target for this compound .

Future Research Directions

Further investigations are necessary to elucidate the specific biological mechanisms of this compound. Key areas for future research include:

  • In vitro Studies : Conducting detailed in vitro assays to assess the compound's activity against various cancer cell lines and microbial strains.
  • In vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to establish safety and effectiveness.
  • Structure-Activity Relationship (SAR) : Exploring modifications of the compound's structure to enhance its biological activity and reduce potential toxicity.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butyl-3-fluoro-5-methylaniline

InChI

InChI=1S/C11H16FN/c1-3-4-5-13-11-7-9(2)6-10(12)8-11/h6-8,13H,3-5H2,1-2H3

InChI Key

JSFZVXQNDGKSSB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CC(=C1)C)F

Origin of Product

United States

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